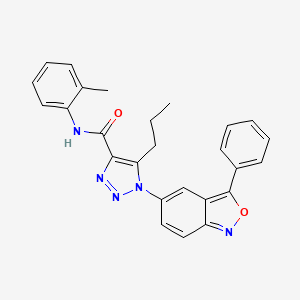![molecular formula C21H20BrN5 B11309258 N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309258.png)
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a dimethylamino-substituted phenyl group, and an imidazo[1,2-a]pyrazin-3-amine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The brominated phenyl group and the dimethylamino-substituted phenyl group can interact with various enzymes, receptors, or proteins, leading to modulation of their activity. The imidazo[1,2-a]pyrazin-3-amine core may play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromo-4-methylphenyl)-2-ethoxybenzamide
- N-(2-bromo-4-methylphenyl)-2-methoxybenzamide
- N-(2-bromo-4-methylphenyl)-2-chlorobenzamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H20BrN5 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20BrN5/c1-14-4-9-18(17(22)12-14)24-21-20(25-19-13-23-10-11-27(19)21)15-5-7-16(8-6-15)26(2)3/h4-13,24H,1-3H3 |
Clave InChI |
AFLJOMNHNSURJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Methoxyphenyl)-3-methyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11309176.png)
![1,3-dimethyl-5-{[(4-methylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11309179.png)
![N-[5-(4-chlorophenyl)-7-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B11309193.png)
![2-(2-methoxyphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11309211.png)
![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309212.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11309217.png)
![N-benzyl-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309218.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(cyclohexylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11309233.png)


![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B11309260.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309273.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11309274.png)
